5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC0628632
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17N3O |
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Molecular Weight | 219.28 g/mol |
IUPAC Name | 5-(1-adamantyl)-1,3,4-oxadiazol-2-amine |
Standard InChI | InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) |
Standard InChI Key | AFLVWDDWXHKWJM-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine:
Property | Value |
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CAS Number | 924862-07-7 |
Molecular Formula | C12H17N3O |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 5-(1-adamantyl)-1,3,4-oxadiazol-2-amine |
Standard InChI | InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12 |
Standard InChIKey | AFLVWDDWXHKWJM-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N |
These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Structural Features
The structure of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine comprises two key components:
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The 1,3,4-oxadiazole ring: A planar, five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Based on structural studies of similar compounds, this ring is typically strictly planar .
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The adamantyl group: A tricyclic, cage-like hydrocarbon structure attached at position 5 of the oxadiazole ring. In related compounds, the plane through the heterocyclic ring often bisects the adamantyl residue with three carbon atoms positioned above and three below the plane .
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The amino group: Located at position 2 of the oxadiazole ring, providing potential for hydrogen bonding interactions.
Synthesis Approaches for 1,3,4-Oxadiazole Derivatives
General Synthetic Strategies
While the search results don't provide specific synthesis methods for 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, several general approaches for synthesizing similar 1,3,4-oxadiazole derivatives can be applied:
A common synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles involves a multi-step process:
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Formation of an appropriate intermediate from a suitable starting material
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Conversion to a hydrazide intermediate
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Cyclization to form the oxadiazole ring
Biological Activities of Oxadiazole Derivatives
Spectrum of Biological Activities
Oxadiazole derivatives display a wide range of biological activities that make them valuable candidates for drug development:
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Antibacterial activity
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Anti-inflammatory properties
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Anticancer effects
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Antifungal properties
Compound | Mean Growth Percent | Most Sensitive Cell Lines | Growth Percent | Growth Inhibition |
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | 96.37 | HOP-92 (Non-Small Cell Lung Cancer) | 65.86 | 34.14 |
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | 94.33 | HOP-92 (Non-Small Cell Lung Cancer) | 64.71 | 35.29 |
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | 95.12 | HOP-92 (Non-Small Cell Lung Cancer) | 68.41 | 31.59 |
Based on this data from similar compounds, 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine might also exhibit anticancer properties, potentially enhanced by the lipophilic adamantyl group .
Antimicrobial Activity
Oxadiazole derivatives also demonstrate significant antimicrobial properties:
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N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed maximum antibacterial activity with minimum inhibitory concentration (MIC) of 4-8 μg/mL .
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N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibited maximum antifungal activity with MIC 4 μg/mL .
The presence of the adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine may confer enhanced antimicrobial properties due to increased lipophilicity and membrane permeability.
Structure-Activity Relationships
Impact of Structural Modifications
The biological activity of oxadiazole derivatives is significantly influenced by the nature and position of substituents on the oxadiazole ring:
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Compounds with electron-withdrawing groups (such as halogen substituents) often exhibit enhanced antibacterial activity .
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Methoxy and dimethoxy substituents have been associated with increased anticancer and antifungal activity in certain oxadiazole derivatives .
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The adamantyl group, present in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, typically enhances lipophilicity, metabolic stability, and blood-brain barrier penetration, potentially improving pharmacokinetic properties.
Research Applications and Future Directions
Current Research Applications
Research on oxadiazole derivatives continues to explore their pharmacological potential. The incorporation of the adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine represents a significant structural modification that could affect the biological activity of the compound.
Several related oxadiazole derivatives have been investigated for:
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Development of novel anticancer agents
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Creation of new antimicrobial compounds
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Design of anti-inflammatory drugs
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Exploration of antiviral properties, particularly anti-HIV activity
Future Research Perspectives
Future studies on 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine should focus on:
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Synthesizing and evaluating more derivatives to establish comprehensive structure-activity relationships
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Investigating mechanisms of action against various biological targets
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Conducting detailed pharmacokinetic and toxicological studies
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Exploring potential applications as multi-target drugs
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Optimizing therapeutic applications through structural modifications
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